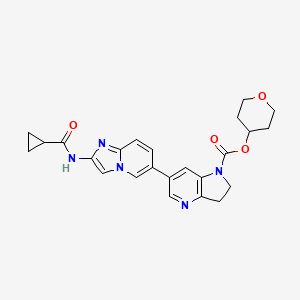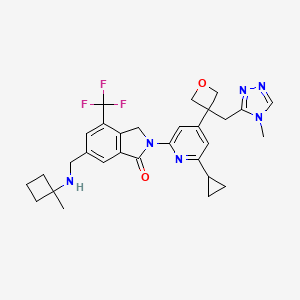
N-(2-Aminooxyethyl)-7-DCCAm
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Aminooxyethyl)-7-DCCAm is a chemical compound known for its unique structure and reactivity. It is characterized by the presence of an aminooxy group, which imparts significant reactivity towards carbonyl compounds. This compound is utilized in various scientific fields due to its ability to form stable oxime derivatives with aldehydes and ketones.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Aminooxyethyl)-7-DCCAm typically involves the reaction of 2-aminoethanol with a suitable carbonyl compound under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the oxime linkage. The process may involve multiple steps, including protection and deprotection of functional groups to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of automated systems and advanced purification techniques, such as chromatography, ensures the consistent quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: N-(2-Aminooxyethyl)-7-DCCAm undergoes various chemical reactions, including:
Oxidation: The aminooxy group can be oxidized under specific conditions to form corresponding oxime derivatives.
Reduction: Reduction reactions can convert the oxime group back to the original carbonyl compound.
Substitution: The compound can participate in substitution reactions where the aminooxy group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various nucleophiles can be employed to achieve substitution reactions, often under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include oxime derivatives, reduced carbonyl compounds, and substituted aminooxy compounds.
Wissenschaftliche Forschungsanwendungen
N-(2-Aminooxyethyl)-7-DCCAm has a wide range of applications in scientific research:
Chemistry: It is used as a reagent for the selective capture and analysis of carbonyl compounds in complex mixtures.
Biology: The compound is employed in the study of metabolic pathways involving aldehydes and ketones.
Industry: this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of N-(2-Aminooxyethyl)-7-DCCAm involves the formation of a stable oxime linkage with carbonyl compounds. This reaction is highly selective and occurs under mild conditions, making it suitable for various analytical and synthetic applications. The molecular targets include aldehydes and ketones, which are converted to their corresponding oxime derivatives through a nucleophilic addition reaction.
Vergleich Mit ähnlichen Verbindungen
N-(2-Aminooxyethyl)-N,N,N-trimethylammonium iodide: Known for its use in capturing volatile aldehydes and ketones.
N-(2-Aminoethyl)acetamide: Utilized in the preparation of mixed monolayers on glassy carbon.
Aminooxyacetic acid: Inhibits aminobutyrate aminotransferase activity, leading to increased levels of gamma-aminobutyric acid.
Uniqueness: N-(2-Aminooxyethyl)-7-DCCAm is unique due to its specific reactivity towards carbonyl compounds and its ability to form stable oxime derivatives. This makes it particularly valuable in analytical chemistry and diagnostic applications, where selective and stable derivatization of carbonyl compounds is essential.
Eigenschaften
Molekularformel |
C16H21N3O4 |
|---|---|
Molekulargewicht |
319.36 g/mol |
IUPAC-Name |
N-(2-aminooxyethyl)-7-(diethylamino)-2-oxochromene-3-carboxamide |
InChI |
InChI=1S/C16H21N3O4/c1-3-19(4-2)12-6-5-11-9-13(15(20)18-7-8-22-17)16(21)23-14(11)10-12/h5-6,9-10H,3-4,7-8,17H2,1-2H3,(H,18,20) |
InChI-Schlüssel |
AUGWWXWCINGUEI-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)NCCON |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![2-[[4-[(E)-(4-bromophenyl)methylideneamino]-5-(phenoxymethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B12384359.png)
